molecular formula C8H4ClF3OS B8543951 2-Chloro-5-(trifluoromethylthio)benzaldehyde

2-Chloro-5-(trifluoromethylthio)benzaldehyde

Cat. No.: B8543951
M. Wt: 240.63 g/mol
InChI Key: YDEBVBPZMYPBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(trifluoromethylthio)benzaldehyde is a useful research compound. Its molecular formula is C8H4ClF3OS and its molecular weight is 240.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H4ClF3OS

Molecular Weight

240.63 g/mol

IUPAC Name

2-chloro-5-(trifluoromethylsulfanyl)benzaldehyde

InChI

InChI=1S/C8H4ClF3OS/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-4H

InChI Key

YDEBVBPZMYPBRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylbenzylammonium chloride (3.6 g) is added to a solution of 39.9 g of crude 2-chloro-5-(trifluoromethylthio) benzyl alcohol in 400 ml of dichloromethane and the mixture is treated dropwise at 15°-20° C. with a solution of 20.6 g of potassium dichromate in 270 ml of water containing 135 ml of sulfuric acid. The mixture is stirred for 4 hours at room temperature and allowed to stand overnight. The aqueous layer is then separated and the organic layer washed with water and a 5% sodium hydroxide solution, dried with magnesium sulfate and evaporated. The residue is distilled in vacuo. There are obtained 34.1 g of crude 2-chloro-5-(trifluoromethylthio)benzaldehyde boiling at 120°-130° C./2 kPa. According to the 1H-NMR spectrum the product consists of approximately 80% of the named compound and the remainder is the position isomer. In this state the substance is suitable for further processing.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
solvent
Reaction Step One
Name
2-chloro-5-(trifluoromethylthio) benzyl alcohol
Quantity
39.9 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
catalyst
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.